tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21N3O3. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with a pyrazole moiety and a tert-butyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the preparation of more complex molecules.
Biology and Medicine: Its structure can be modified to create derivatives with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the development of new materials or as a building block for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring provides structural stability .
Comparison with Similar Compounds
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness: tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to the presence of both a hydroxyl group on the pyrazole ring and a tert-butyl ester group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxypyrazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-6-4-10(5-7-15)16-9-11(17)8-14-16/h8-10,17H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCKAKSZHBNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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